
Prulifloxacin-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prulifloxacin-d8 is a deuterated form of prulifloxacin, a synthetic antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of prulifloxacin. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. One common method is the hydrogen-deuterium exchange reaction, where prulifloxacin is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete exchange of hydrogen atoms with deuterium .
Análisis De Reacciones Químicas
Types of Reactions: Prulifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
Prulifloxacin-d8 is primarily studied for its potential as an antibiotic with enhanced pharmacological properties. As a lipophilic prodrug, it is rapidly converted into ulifloxacin, which exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of bacterial DNA gyrase, leading to the disruption of DNA replication.
Key Properties:
- Broad-spectrum activity : Effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with lower potential for developing resistant strains compared to other fluoroquinolones .
- Pharmacokinetics : Following oral administration, prulifloxacin is absorbed and metabolized quickly, achieving peak plasma concentrations within 1-1.5 hours and exhibiting a half-life of approximately 8 hours .
Table 1: Antimicrobial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.4–0.8 mg/L |
Escherichia coli | 0.05–0.8 mg/L |
Pseudomonas aeruginosa | 0.2–0.8 mg/L |
Enterococcus spp. | Not significantly active |
Clinical Studies
This compound has been evaluated in clinical trials for its efficacy in treating various infections, particularly urinary tract infections and acute exacerbations of chronic bronchitis. Its favorable safety profile, comparable to other fluoroquinolones, has made it a candidate for further clinical applications.
Clinical Findings:
- In Phase III trials, prulifloxacin demonstrated significant efficacy in treating uncomplicated urinary tract infections and chronic bacterial prostatitis .
- It has shown good tissue penetration, allowing for once-daily dosing, which enhances patient compliance .
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Condition Treated | Results |
---|---|---|
Phase III Randomized Trial | Uncomplicated UTI | Significant reduction in symptoms |
Phase III Randomized Trial | Chronic Bacterial Prostatitis | Comparable efficacy to existing treatments |
Analytical Chemistry
In addition to its pharmaceutical applications, this compound is utilized in analytical chemistry for the development of sensitive detection methods for antibiotic residues in various matrices. The deuterated form enhances the accuracy of mass spectrometry techniques due to its distinct isotopic signature.
Analytical Techniques:
- Mass Spectrometry : this compound is often used as an internal standard in quantitative analyses to improve the reliability of results when measuring prulifloxacin levels in biological samples .
- Chromatography : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed to detect and quantify prulifloxacin metabolites in environmental samples .
Table 3: Analytical Applications of this compound
Technique | Application | Purpose |
---|---|---|
UPLC-MS/MS | Residue analysis in environmental samples | Quantification of antibiotic contamination |
LC-MS | Pharmacokinetic studies | Measurement of drug levels in clinical trials |
Mecanismo De Acción
Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Ciprofloxacin-d8: Another deuterated fluoroquinolone used in similar research applications.
Levofloxacin-d8: A deuterated form of levofloxacin with similar uses.
Moxifloxacin-d8: Deuterated moxifloxacin used in pharmacokinetic studies.
Uniqueness: Prulifloxacin-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the stability and accuracy of mass spectrometric analysis, making it a valuable tool in research .
Actividad Biológica
Prulifloxacin-d8 is a deuterated form of prulifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily used for its bactericidal properties, which stem from its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, and clinical implications.
This compound functions by inhibiting bacterial DNA gyrase, leading to the disruption of DNA replication and transcription processes. This mechanism is characteristic of fluoroquinolones, making them effective against a broad spectrum of gram-negative and some gram-positive bacteria. The active metabolite, ulifloxacin, is responsible for the majority of the antibacterial activity observed with this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound reflects its rapid absorption and extensive tissue distribution:
- Absorption : Following oral administration, this compound is rapidly converted to ulifloxacin. Peak plasma concentrations are typically reached within 0.5 to 1 hour post-dose .
- Half-Life : The elimination half-life of ulifloxacin ranges from 8 to 12 hours depending on the dosage .
- Protein Binding : Approximately 45% of ulifloxacin is bound to serum proteins, which influences its distribution and efficacy .
- Excretion : The drug is primarily excreted via urine, with a significant portion eliminated as ulifloxacin and minor amounts as inactive metabolites .
Antimicrobial Efficacy
This compound exhibits potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against common urinary and respiratory pathogens:
Pathogen | MIC (µg/mL) | Comparison with Other Fluoroquinolones |
---|---|---|
Escherichia coli | 0.25 | Lower MIC than ciprofloxacin (p < 0.001) |
Proteus mirabilis | 0.5 | Lower MIC than levofloxacin (p < 0.001) |
Staphylococcus saprophyticus | 0.5 | Significantly lower than both ciprofloxacin and levofloxacin (p < 0.001) |
Streptococcus pyogenes | 0.5 | Comparable to moxifloxacin |
Haemophilus influenzae | 1.0 | Higher MIC than ciprofloxacin (p < 0.001) |
This data indicates that this compound (as ulifloxacin) has superior efficacy against several clinically relevant pathogens compared to other fluoroquinolones .
Case Studies
Several case studies have documented the clinical use of prulifloxacin in treating infections:
- Urinary Tract Infections (UTIs) : In a cohort study involving patients with recurrent UTIs, prulifloxacin demonstrated a high success rate in eradicating infections caused by resistant strains of E. coli.
- Respiratory Infections : Another study reported effective treatment outcomes in patients with community-acquired pneumonia caused by Streptococcus pneumoniae, showcasing its role as a first-line treatment option.
- Resistance Patterns : Research has indicated that while resistance to fluoroquinolones can develop, prulifloxacin maintains activity against many resistant strains due to its unique binding properties and pharmacokinetic profile .
Safety and Side Effects
This compound has been associated with a relatively low incidence of adverse effects compared to other fluoroquinolones. Common side effects include gastrointestinal disturbances and mild allergic reactions; however, severe reactions such as tendonitis or central nervous system effects have been reported but are rare .
Propiedades
Número CAS |
1246819-37-3 |
---|---|
Fórmula molecular |
C21H20FN3O6S |
Peso molecular |
469.513 |
Nombre IUPAC |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
Clave InChI |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Sinónimos |
6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.